molecular formula C14H24O3 B11817023 2-Cyclododecyl-2-oxoacetic acid

2-Cyclododecyl-2-oxoacetic acid

Cat. No.: B11817023
M. Wt: 240.34 g/mol
InChI Key: CHLRTMOMTGDSHL-UHFFFAOYSA-N
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Description

2-Cyclododecyl-2-oxoacetic acid is an organic compound with the molecular formula C14H24O3 It is characterized by a cyclododecyl group attached to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclododecyl-2-oxoacetic acid typically involves the reaction of cyclododecanone with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclododecyl-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclododecylcarboxylic acid.

    Reduction: Cyclododecyl-2-hydroxyacetic acid.

    Substitution: Various substituted cyclododecyl derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclododecyl-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclododecyl-2-oxoacetic acid involves its interaction with various molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclododecyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    Glyoxylic acid: Similar in structure but lacks the cyclododecyl group.

    Cyclohexyl-2-oxoacetic acid: Similar but with a smaller cyclohexyl group instead of cyclododecyl.

    2-Oxoacetic acid: Lacks the cyclododecyl group entirely.

Uniqueness

2-Cyclododecyl-2-oxoacetic acid is unique due to its large cyclododecyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring bulky hydrophobic groups.

Properties

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

2-cyclododecyl-2-oxoacetic acid

InChI

InChI=1S/C14H24O3/c15-13(14(16)17)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,16,17)

InChI Key

CHLRTMOMTGDSHL-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)C(=O)C(=O)O

Origin of Product

United States

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